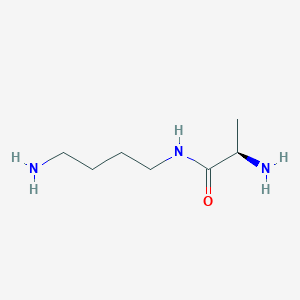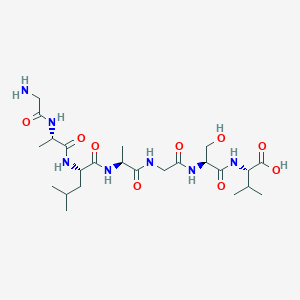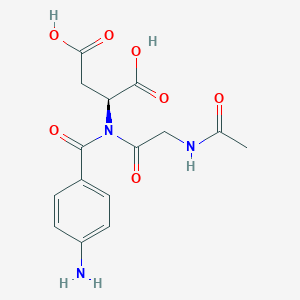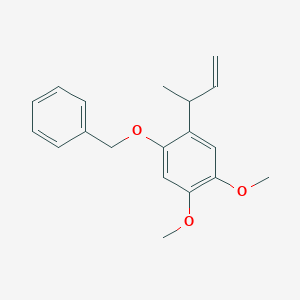
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of methoxy groups, a propenyl group, and a phenylmethoxy group attached to a benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides in the presence of a strong base. The reaction conditions typically include:
Reagents: Alkyl halides, strong bases (e.g., sodium hydride or potassium tert-butoxide)
Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran)
Temperature: Elevated temperatures (e.g., 60-80°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: can be compared with other similar compounds, such as:
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-: Lacks the phenylmethoxy group, resulting in different chemical properties.
Benzene, 1,2-dimethoxy-5-(phenylmethoxy)-: Lacks the propenyl group, affecting its reactivity and applications.
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(methoxy)-: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.
The uniqueness of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
302324-78-3 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-but-3-en-2-yl-4,5-dimethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H22O3/c1-5-14(2)16-11-18(20-3)19(21-4)12-17(16)22-13-15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 |
Clave InChI |
BAALSQIHRYZFQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


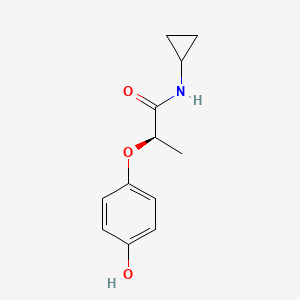
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
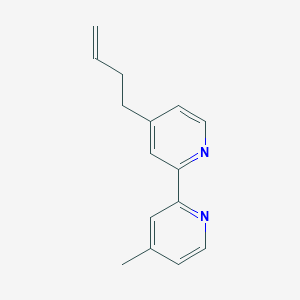
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
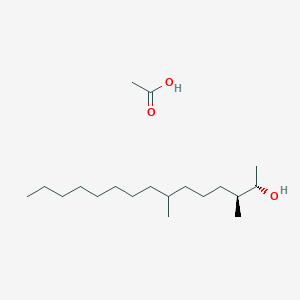

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
